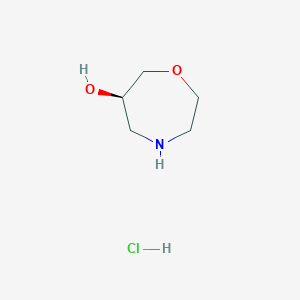
Quercetin-3,7-di-O-beta-D-gentiobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quercetin-3,7-di-O-beta-D-gentiobioside is a flavonoid glycoside derived from quercetin. It is known for its potential biological activities and is found in various plants. The compound consists of quercetin, a flavonoid, attached to two gentiobiose sugar molecules at positions 3 and 7.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3,7-di-O-beta-D-gentiobioside can be achieved through enzymatic glycosylation. One method involves using engineered Escherichia coli strains that express specific glycosyltransferases. These enzymes facilitate the attachment of gentiobiose to quercetin under optimized conditions, such as specific induction temperatures and reaction times .
Industrial Production Methods
Industrial production of this compound is not well-documented. the use of microbial biotransformation and fermentation processes is a promising approach for large-scale production. These methods leverage the metabolic pathways of microorganisms to produce the compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Quercetin-3,7-di-O-beta-D-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the quercetin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin forms, and substituted quercetin compounds .
Aplicaciones Científicas De Investigación
Quercetin-3,7-di-O-beta-D-gentiobioside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its role in plant metabolism and its interactions with other biomolecules.
Medicine: Research explores its potential antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Mecanismo De Acción
The mechanism of action of quercetin-3,7-di-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparación Con Compuestos Similares
Similar Compounds
Quercetin-3-O-beta-D-glucoside: A similar compound with a single glucose molecule attached at position 3.
Quercetin-7-O-beta-D-glucoside: Another similar compound with a glucose molecule attached at position 7.
Rutin (Quercetin-3-O-rutinoside): A well-known flavonoid glycoside with a rutinose sugar attached at position 3.
Uniqueness
Quercetin-3,7-di-O-beta-D-gentiobioside is unique due to the presence of two gentiobiose molecules, which may enhance its solubility and bioavailability compared to other quercetin glycosides. This structural difference can also influence its biological activities and potential health benefits .
Propiedades
Fórmula molecular |
C39H50O27 |
|---|---|
Peso molecular |
950.8 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1 |
Clave InChI |
CDIJIBVEQMGHPW-UMQUMIMUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
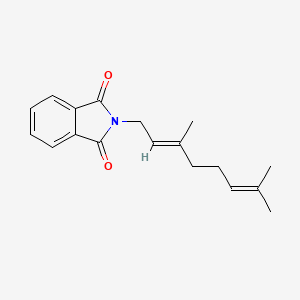
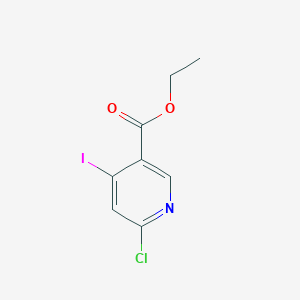
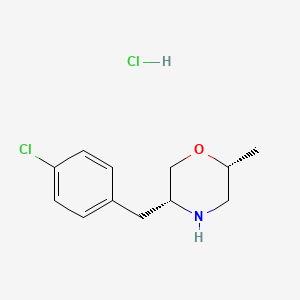

![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
![Potassium 5-chlorobenzo[D]oxazole-2-carboxylate](/img/structure/B14032113.png)


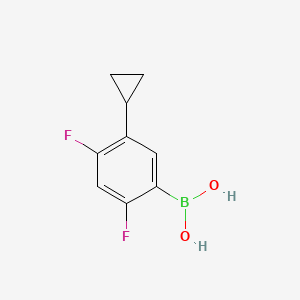
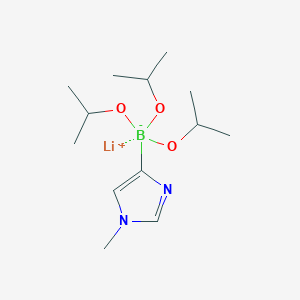
![Ethyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14032142.png)
